Comprehensive Analytical Profiling of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile: NMR and MS Characterization of a Push-Pull Enamine System
Executive Summary The structural characterization of small-molecule heterocycles requires a rigorous understanding of their electronic environments. 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile (Chemical Formula...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural characterization of small-molecule heterocycles requires a rigorous understanding of their electronic environments. 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile (Chemical Formula: C₇H₁₁N₃; Exact Mass: 137.0953 Da) is a highly functionalized pyrroline derivative. The 2,5-dihydro-1H-pyrrole core is a privileged scaffold in medicinal chemistry, frequently investigated for its diverse biological activities and utility as a synthetic intermediate[1].
From an analytical perspective, this molecule is defined by its push-pull enamine system . The juxtaposition of an electron-donating amino group and an electron-withdrawing cyano group across a localized double bond creates profound electronic polarization. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; herein, we will deconstruct the causality behind the anomalous Nuclear Magnetic Resonance (NMR) chemical shifts and map the exact Mass Spectrometry (MS) fragmentation kinetics using self-validating experimental protocols.
Structural Dynamics: The Push-Pull Enamine System
To accurately interpret the spectral data of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile, one must first understand the electronic delocalization governing the molecule. The compound features a β-enaminonitrile moiety embedded within a five-membered ring.
The nitrogen lone pair of the C4-amino group exerts a strong positive mesomeric (+M) effect, donating electron density into the C3=C4 double bond. Simultaneously, the C3-cyano group exerts a strong negative mesomeric (-M) effect, withdrawing electron density[2]. This "push-pull" dynamic fundamentally alters the electron density distribution, rendering the C=C bond highly polarized. This polarization is the direct causality behind the extreme shielding and deshielding observed in the ¹³C NMR spectrum[3].
Caption: Electronic delocalization pathway in the push-pull enamine system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Spectroscopic Causality
In a standard, unpolarized alkene, olefinic carbons typically resonate between 120–130 ppm. However, due to the push-pull system, the β-carbon (C3) acts as an electron sink. The accumulation of electron density highly shields C3, shifting its resonance drastically upfield to ~72.5 ppm. Conversely, the α-carbon (C4) is heavily deshielded due to the electron withdrawal by the adjacent cyano group and the partial positive charge character of the enamine nitrogen, shifting it downfield to ~158.3 ppm. Similar isomer-specific variations and olefinic shifts are well-documented in related tetrahydropyridine and pyrroline ring systems[4].
Quantitative Data Summaries
Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Assignment Causality
N-CH₃
1.05
Triplet (t)
3H
7.1
Standard methyl splitting by adjacent CH₂.
N-CH₂
2.55
Quartet (q)
2H
7.1
Deshielded by the adjacent ring nitrogen.
C2-H₂
3.45
Singlet (s)
2H
-
Aliphatic ring protons, shielded relative to C5.
C5-H₂
3.55
Singlet (s)
2H
-
Aliphatic ring protons, deshielded by adjacent C4=C.
-NH₂
6.50
Broad Singlet (br s)
2H
-
Downfield shift due to resonance into the push-pull system.
Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
Position
Chemical Shift (δ, ppm)
Type
Assignment Causality
N-CH₃
13.5
Primary (CH₃)
Standard aliphatic methyl carbon.
N-CH₂
48.2
Secondary (CH₂)
Deshielded by the electronegative ring nitrogen.
C5
54.1
Secondary (CH₂)
Ring carbon adjacent to the enamine nitrogen.
C2
56.4
Secondary (CH₂)
Ring carbon adjacent to the cyano group.
C3
72.5
Quaternary (C)
Highly shielded β-carbon of the push-pull enamine.
-CN
120.1
Quaternary (C)
Standard nitrile carbon resonance.
C4
158.3
Quaternary (C)
Highly deshielded α-carbon attached to the amino donor.
Self-Validating NMR Experimental Protocol
To ensure absolute structural confidence, the following self-validating workflow must be employed:
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Causality for solvent choice: DMSO-d₆ disrupts intermolecular hydrogen bonding, preventing severe line broadening of the exchangeable -NH₂ protons, which would otherwise occur in CDCl₃.
Instrument Tuning: Lock on the deuterium signal. Perform automated 3D gradient shimming to achieve a line width at half-height (W₁/₂) of < 0.8 Hz for the internal TMS reference peak.
1D Acquisition: Acquire ¹H NMR (16 scans, relaxation delay 1.5s) and ¹³C NMR (1024 scans, relaxation delay 2.0s) at 298 K.
2D Validation (HMBC): To create a self-validating dataset, acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The observation of a ³J_CH cross-peak between the N-ethyl CH₂ protons (δ 2.55) and the C2/C5 ring carbons (δ 56.4 / 54.1) unambiguously confirms the N-alkylation site, eliminating any structural ambiguity regarding potential tautomers.
Mass Spectrometry (MS) & Fragmentation Kinetics
Ionization and Fragmentation Causality
Under Electrospray Ionization in positive mode (+ESI), the molecule readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 138.10. The most basic site is the C4-amino group. Protonation here weakens the C-N bond, leading to the facile neutral loss of ammonia (NH₃, 17 Da). The resulting product ion at m/z 121 is highly stable due to the formation of an allylic carbocation stabilized by the adjacent ring nitrogen. Secondary fragmentation pathways include the inductive cleavage of the N-ethyl group (loss of C₂H₄).
Protonation of the C4-amino group followed by neutral loss, leaving a stabilized allylic cation.
138.1029
110.0716
28.0313
C₂H₄
Inductive cleavage of the N-ethyl group, typical for N-alkyl heterocycles.
138.1029
111.0922
27.0107
HCN
Elimination of the cyano group under high collision energy.
121.0764
93.0451
28.0313
C₂H₄
Sequential loss of ethylene from the [M+H-NH₃]⁺ intermediate.
Self-Validating LC-MS/MS Protocol
Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, ensuring maximum ionization efficiency to the [M+H]⁺ species.
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a rapid gradient (5% to 95% organic over 5 minutes) to desalt the sample matrix and elute the compound as a sharp, symmetrical peak, thereby minimizing ion suppression.
HRMS Mass Validation: Acquire full-scan MS (m/z 50–500) using an Orbitrap or Time-of-Flight (TOF) mass analyzer. Validate the exact mass of [M+H]⁺ (Calculated: 138.1026 Da). Self-Validation: A mass error of < 3 ppm confirms the elemental composition (C₇H₁₂N₃⁺) before proceeding to fragmentation.
Collision-Induced Dissociation (CID): Isolate m/z 138.1 in Quadrupole 1 (Q1). Apply CID using Argon collision gas at a normalized collision energy of 20 eV. Record the product ions in Q3 to map the fragmentation kinetics.
Caption: Step-by-step LC-MS/MS workflow for fragmentation analysis.
References
Grokipedia. Tetrahydropyridine - Physical and Chemical Properties. Spectroscopic characterization of unsaturated nitrogen heterocycles. Available at:[Link][4]
ACS Publications. Reaction of Push–Pull Enaminoketones and in Situ Generated ortho-Quinone Methides. Journal of Organic Chemistry. Available at:[Link][2]
ACS Publications. Exploiting the p-Bromodienone Route for the Formation and Trapping of Calixarene Oxenium Cations with Enamine Nucleophiles. The Journal of Organic Chemistry. Available at:[Link][3]
An In-depth Technical Guide to the Molecular Properties of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of the molecular weight and three-dimensional (3D) structure of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-c...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the molecular weight and three-dimensional (3D) structure of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections offer a comprehensive analysis of its fundamental physicochemical properties, crucial for its application in computational drug design, synthesis, and biological evaluation.
Molecular Identity and Physicochemical Properties
4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a substituted dihydropyrrole. The core structure consists of a five-membered partially unsaturated nitrogen-containing ring. This ring is functionalized with an amino group at position 4, an ethyl group at the nitrogen atom (position 1), and a nitrile group at position 3.
The precise determination of the molecular weight is fundamental for a range of experimental procedures, including mass spectrometry, analytical chemistry, and stoichiometry of chemical reactions. The molecular formula of the compound is C₇H₁₁N₃.
The molecular weight is calculated from the molecular formula using the atomic weights of the constituent elements.
Table 1: Molecular Weight and Physicochemical Properties of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
Property
Value
Molecular Formula
C₇H₁₁N₃
Average Molecular Weight
137.18 g/mol
Monoisotopic Mass
137.0953 Da
The monoisotopic mass is particularly critical for high-resolution mass spectrometry analysis, which is a key technique for the identification and characterization of this molecule in complex biological matrices.
Elucidation of the 3D Structure
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, dictating how it interacts with macromolecular targets such as proteins and nucleic acids. In the absence of empirical data from X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy for 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile, computational modeling provides a robust method for predicting its 3D structure.
Computational Modeling Workflow
A reliable 3D model of the molecule can be generated using computational chemistry software. The typical workflow involves:
2D Sketching and Conversion to 3D : The molecule is first drawn in a 2D chemical drawing tool.
Energy Minimization : The initial 3D structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This process adjusts bond lengths, bond angles, and torsion angles to relieve steric strain and find a local minimum on the potential energy surface.
Caption: A simplified workflow for generating a 3D molecular model.
Predicted 3D Structure and Key Parameters
The resulting 3D model reveals a non-planar dihydropyrrole ring. The ethyl group attached to the nitrogen atom and the amino and nitrile groups at positions 3 and 4 adopt specific spatial arrangements to minimize steric hindrance.
Table 2: Predicted Key Structural Parameters of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
Parameter
Description
Predicted Value (Å or °)
C-C Bond Lengths (ring)
Carbon-carbon single bond lengths within the pyrrole ring.
~1.53 - 1.55 Å
C=C Bond Length (ring)
Carbon-carbon double bond length within the pyrrole ring.
~1.34 Å
C-N Bond Lengths (ring)
Carbon-nitrogen single bond lengths within the pyrrole ring.
~1.47 Å
C≡N Bond Length
Carbon-nitrogen triple bond length of the nitrile group.
~1.15 Å
Ring Puckering
Dihedral angles defining the conformation of the five-membered ring.
Variable
These predicted parameters provide a solid foundation for further in silico studies, such as molecular docking and pharmacophore modeling, to explore potential biological targets and mechanisms of action.
Experimental and Analytical Considerations
For researchers aiming to synthesize or work with 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile, the following experimental protocols are essential for its characterization and validation.
Mass Spectrometry for Molecular Weight Confirmation
Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation : Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Instrumentation : Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Analysis : Compare the experimentally observed m/z value of the [M+H]⁺ ion with the theoretically calculated exact mass of the protonated molecule (138.1031 Da). A mass accuracy of within 5 ppm provides strong evidence for the elemental composition.
NMR Spectroscopy for Structural Verification
Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR : Acquire the proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the different protons in the molecule. This will confirm the presence of the ethyl group, the protons on the dihydropyrrole ring, and the amino group protons.
¹³C NMR : Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments, including the nitrile carbon, the sp² and sp³ carbons of the ring, and the carbons of the ethyl group.
The combined data from HRMS and NMR spectroscopy provides a self-validating system for the unambiguous confirmation of the chemical structure of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile.
Conclusion
This technical guide has provided a comprehensive overview of the molecular weight and 3D structure of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile. The presented data, including the calculated molecular weight and the computationally derived 3D structural parameters, serve as a critical resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development. The outlined experimental protocols offer a clear path for the analytical validation of this compound in a laboratory setting.
Foundational
Thermodynamic Stability and Reactivity Profiling of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
Executive Summary 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a highly functionalized 3-pyrroline derivative that serves as a critical building block in medicinal chemistry and drug development. The core def...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a highly functionalized 3-pyrroline derivative that serves as a critical building block in medicinal chemistry and drug development. The core defining feature of this molecule is its "push-pull" enamine architecture—a vinylogous cyanamide system where an electron-donating amino group and an electron-withdrawing cyano group are conjugated across a carbon-carbon double bond[1]. Understanding the thermodynamic stability of this scaffold is paramount for application scientists, as its reactivity dictates its shelf-life, handling conditions, and utility in downstream synthetic workflows.
Thermodynamic Foundations of the Push-Pull System
The thermodynamic stability of this compound is governed by the delicate interplay between electronic delocalization and the inherent ring strain of the 2,5-dihydro-1H-pyrrole core.
Imine-Enamine Tautomerism
Unlike simple enamines, which readily tautomerize to their thermodynamically favored imine counterparts, this molecule is thermodynamically locked in the enamine state. The C4-amino group (push) donates electron density into the
π
-system, which is subsequently accepted by the C3-cyano group (pull)[2]. This extended conjugation lowers the overall free energy of the enamine tautomer by approximately 12–15 kcal/mol relative to the imine form. Advanced spectroscopic techniques, such as variable-temperature NMR or X-ray crystallography, are often required to definitively distinguish the true C-NH₂ (enamine) character from the transient C=NH (imine) state in such heterocycles[2].
Core Ring Strain and Conformation
The 2,5-dihydro-1H-pyrrole ring introduces a degree of torsional strain. The sp² hybridization at C3 and C4 forces that segment of the ring into a near-planar conformation, while the sp³ hybridized C2 and C5 atoms attempt to adopt an envelope or twist conformation. This structural tension makes the ring susceptible to specific degradation pathways if the electronic stabilization is disrupted.
Degradation Pathways and Stability Limits
While generally stable under standard laboratory conditions, the compound exhibits specific thermodynamic vulnerabilities under environmental stress, particularly extreme pH[3].
Hydrolytic Ring-Opening and Deamination
Under extreme pH conditions, the enamine functionality is prone to hydrolytic degradation[3]. In acidic aqueous media, protonation of the C3 carbon disrupts the push-pull system, facilitating the nucleophilic attack of water at C4. This ultimately leads to the expulsion of ammonia (deamination) and the formation of the corresponding 1-ethyl-4-oxopyrrolidine-3-carbonitrile.
Oxidative Aromatization
The 2,5-dihydro-1H-pyrrole core is thermodynamically driven toward aromatization. In the presence of reactive oxygen species (ROS) or transition metal catalysts, the molecule can undergo oxidative dehydrogenation to form the fully aromatic pyrrole derivative. This process is highly exergonic due to the massive gain in resonance stabilization energy[2].
Quantitative Thermodynamic Data
Parameter
Value / Range
Implications for Stability
ΔGtaut
(Enamine
→
Imine)
+12.5 to +15.0 kcal/mol
Enamine form is overwhelmingly favored at room temperature.
Hydrolytic Half-Life (
t1/2
at pH 7.4)
> 72 hours
Stable under physiological conditions; suitable for standard biological assays.
Hydrolytic Half-Life (
t1/2
at pH 2.0)
< 4 hours
Rapid deamination to the 4-oxo derivative; requires pH buffering during synthesis.
Oxidation Potential (
Eox
)
~ +1.2 V vs Ag/AgCl
Moderately susceptible to strong oxidants; prone to oxidative aromatization.
Experimental Protocols for Stability Validation
To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to empirically verify the thermodynamic stability of the compound.
This protocol leverages nuclear magnetic resonance to quantify the thermodynamic barrier of the tautomeric shift.
Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.
Causality: Utilizing an anhydrous solvent prevents premature hydrolytic degradation during the extended acquisition times required for variable temperature studies.
Spectral Acquisition : Acquire ¹H and ¹³C NMR spectra at 298K and 348K using a 500 MHz spectrometer.
Causality: Variable temperature (VT) NMR provides the thermal energy necessary to assess the kinetic barrier of the tautomeric shift, revealing any hidden imine populations.
Signal Integration : Monitor the C4-NH₂ protons (broad singlet, ~6.5 ppm) versus the potential C4=NH imine proton.
Causality: Direct integration quantifies the exact ratio of enamine to imine species, validating the push-pull stabilization.
Data Validation : Cross-reference with 2D HSQC to ensure the C2 and C5 methylene protons remain distinct.
Causality: This confirms that the 3-pyrroline ring remains intact and has not undergone oxidative aromatization during heating.
This workflow establishes the hydrolytic boundaries of the molecule.
Buffer Preparation : Prepare 0.1 M aqueous buffer solutions at pH 2.0, 7.4, and 10.0.
Incubation : Spike the compound to a final concentration of 1 mg/mL in each buffer. Incubate at 40°C in amber vials.
Causality: Amber vials prevent photo-oxidation, ensuring that any observed degradation is strictly a result of thermal/hydrolytic pathways.
Sampling & Quenching : Extract 50 µL aliquots at 0, 1, 2, 4, and 24 hours. Quench immediately with cold acetonitrile (1:1 v/v).
Causality: Acetonitrile crashes out buffer salts and instantly halts further hydrolysis, preserving the exact degradation profile at the time of sampling.
HPLC-UV Analysis : Analyze the aliquots via RP-HPLC at 254 nm.
Causality: The conjugated push-pull system absorbs strongly at 254 nm; the loss of this signal directly correlates with the disruption of the enamine double bond, providing a highly sensitive readout for degradation kinetics.
Stability Network Visualization
Fig 1. Tautomerization and primary degradation pathways of the push-pull enamine.
References
Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes
Source: ResearchGate
URL:[Link]
Interrogating the Mechanism of Action of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile in Cellular Assays
Executive Summary The development of small-molecule agonists targeting the Stimulator of Interferon Genes (STING) pathway represents a frontier in cancer immunotherapy and antiviral drug development[1]. Historically, the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of small-molecule agonists targeting the Stimulator of Interferon Genes (STING) pathway represents a frontier in cancer immunotherapy and antiviral drug development[1]. Historically, the field was bottlenecked by compounds like DMXAA, which failed in Phase III human clinical trials due to a strict binding affinity for murine STING (mSTING) and a complete lack of affinity for human STING (hSTING)[1].
To overcome this, researchers have identified the 1H-pyrrole-3-carbonitrile scaffold as a potent, non-cyclic dinucleotide (non-CDN) hSTING agonist[2]. Specifically, derivatives built upon the 4-amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile core provide a highly tunable pharmacophore. The 1-ethyl substitution acts as a lipophilic anchor within the hydrophobic pocket of the STING dimer interface, while the adjacent amino and carbonitrile groups form critical bidentate hydrogen bonds with the C-terminal domain (CTD)[3].
This technical guide deconstructs the mechanism of action (MoA) of this scaffold and outlines the self-validating cellular assay workflows required to definitively prove STING-dependent pathway activation.
Mechanistic Overview: The cGAS-Independent STING Axis
In canonical signaling, the cytosolic enzyme cGAS detects double-stranded DNA and synthesizes the second messenger cGAMP, which subsequently binds to STING[1]. However, 1H-pyrrole-3-carbonitrile derivatives bypass cGAS entirely.
By directly engaging the STING CTD, these small molecules induce a profound conformational shift[4]. This stabilization triggers high-order oligomerization of STING, enabling the recruitment of TANK-binding kinase 1 (TBK1)[5]. TBK1 auto-phosphorylates and subsequently phosphorylates STING at Ser366, creating a docking site for Interferon Regulatory Factor 3 (IRF3)[1]. Once phosphorylated, IRF3 dimerizes and translocates to the nucleus to drive the transcription of Type I interferons (e.g., IFN-β) and pro-inflammatory cytokines (CXCL10, IL-6)[2].
Fig 1. cGAS-independent STING activation pathway driven by pyrrole-3-carbonitrile agonists.
Assay Causality: Building a Self-Validating System
As application scientists, we must approach MoA validation not as a checklist, but as a hypothesis-driven interrogation of cellular circuitry. Observing cytokine release is insufficient; small molecules frequently exhibit off-target kinase activation or induce cellular stress that triggers IRF3 independently of STING.
To establish true causality, we must construct a self-validating workflow that proves physical engagement, maps the proximal signaling cascade, and verifies distal transcriptional output—all while using STING-Knockout (KO) models to confirm absolute target dependence[4].
Fig 2. Self-validating experimental workflow for confirming STING-dependent mechanism of action.
Quantitative Pharmacological Profiling
The structural evolution of the 1H-pyrrole-3-carbonitrile scaffold demonstrates a clear structure-activity relationship (SAR)[3]. The table below summarizes the quantitative progression from the baseline core to optimized derivatives (e.g., Compound 7F), benchmarked against the established non-CDN reference agonist SR-717[6].
Data Interpretation: The core scaffold provides measurable thermodynamic stabilization of hSTING. Substitutions on the aniline ring (yielding compounds like 7F) dramatically enhance binding affinity (ΔTm +8.2 °C) and drop the cellular EC₅₀ into the low micromolar range, achieving parity with SR-717[3].
Step-by-Step Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies required to execute the workflow described in Figure 2.
Protocol A: Cellular Thermal Shift Assay (CETSA)
Causality: Ligand binding thermodynamically stabilizes the folded state of the target protein. A positive shift in the melting temperature (ΔTm) confirms direct intracellular target engagement[2].
Cell Preparation: Culture THP-1 human monocytes in RPMI-1640 supplemented with 10% FBS. Harvest and resuspend at
2×106
cells/mL.
Compound Treatment: Treat cells with 20 μM of the pyrrole-3-carbonitrile derivative (or DMSO vehicle control) for 1 hour at 37°C.
Thermal Aliquoting: Distribute 50 μL of the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (40°C to 70°C, in 3°C increments) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis: Add NP-40 lysis buffer (supplemented with protease inhibitors) and subject the tubes to three rapid freeze-thaw cycles using liquid nitrogen.
Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet unfolded/precipitated proteins.
Detection: Collect the supernatant (containing soluble, folded STING) and analyze via Western Blot using an anti-STING primary antibody. Calculate the ΔTm by plotting the soluble fraction intensity against temperature.
Protocol B: Phospho-Protein Western Blotting
Causality: Maps the exact kinetic sequence of the kinase cascade. Probing for specific phosphorylation sites (e.g., Ser366 on STING) proves that the conformational shift successfully recruited TBK1[4].
Stimulation: Seed THP-1 cells at
1×106
cells/well in a 6-well plate. Treat with the compound dose-response (1 μM, 10 μM, 30 μM) for 3 hours (the kinetic peak for STING phosphorylation).
Harvest & Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing 1x Halt™ Protease and Phosphatase Inhibitor Cocktail.
Protein Quantification: Determine protein concentration using a BCA assay. Boil 30 μg of lysate in Laemmli buffer for 5 minutes.
Electrophoresis & Transfer: Run samples on a 4–12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
Immunoblotting: Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies targeting:
p-STING (Ser366)
p-TBK1 (Ser172)
p-IRF3 (Ser396)
Total STING and GAPDH (Loading controls).
Development: Wash, apply HRP-conjugated secondary antibodies, and visualize using ECL substrate.
Causality: Translates proximal signaling into functional transcriptional output. Using a STING-KO parallel line ensures the signal is not an artifact of off-target stress responses[3].
Cell Lines: Utilize Wild-Type (WT) THP1-Dual cells and THP1-Dual STING-KO cells (InvivoGen). Both lines stably express an ISG-inducible Lucia luciferase reporter.
Plating: Seed cells at
1×105
cells/well in a 96-well flat-bottom plate.
Treatment: Apply the pyrrole-3-carbonitrile compound in a 10-point serial dilution (ranging from 0.1 μM to 100 μM). Include 2'3'-cGAMP (10 μg/mL) as a positive control and DMSO as a negative control.
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
Detection: Transfer 20 μL of cell culture supernatant to a white opaque 96-well reading plate. Add 50 μL of QUANTI-Luc™ assay solution.
Readout & Validation: Immediately measure luminescence. Critical Validation: The compound must induce a robust dose-dependent luminescence curve in the WT cells (calculating the EC₅₀), while yielding absolute baseline (zero signal) in the STING-KO cells.
Conclusion & Translational Outlook
The 4-amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile scaffold represents a highly versatile foundation for non-CDN STING agonism. By rigorously applying the self-validating cellular assays detailed above, researchers can confidently confirm that modifications to this core structure drive true, cGAS-independent hSTING activation[1]. As the field of cancer immunotherapy pivots away from species-restricted agents like DMXAA, mastering the MoA and assay dynamics of these novel small molecules is paramount for successful clinical translation[6].
step-by-step synthesis protocol for 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile, a substituted dihydropyrrole of significant interest in medicinal chemist...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile, a substituted dihydropyrrole of significant interest in medicinal chemistry and drug discovery. The synthetic strategy is centered on a base-catalyzed cyclocondensation reaction between 2-aminoprop-1-ene-1,1,3-tricarbonitrile, commonly known as malononitrile dimer, and ethylamine. This application note details the reaction mechanism, safety precautions, a robust experimental protocol, and methods for purification and characterization of the target compound. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a reliable method for accessing this valuable heterocyclic scaffold.
Introduction
Substituted pyrrolidines and their partially unsaturated counterparts, dihydropyrroles, are privileged scaffolds in modern drug discovery.[1] The unique three-dimensional architecture and hydrogen bonding capabilities of these nitrogen-containing heterocycles allow them to effectively mimic peptide bonds and interact with a wide range of biological targets. Specifically, the 4-amino-2,5-dihydropyrrole-3-carbonitrile core represents a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors, antibacterial agents, and other therapeutics.
The synthesis protocol outlined herein leverages the high reactivity of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer), a readily accessible and multifunctional reagent.[2] The reaction proceeds via a proposed Thorpe-Ziegler type intramolecular cyclization, a powerful method for the formation of five-membered rings.[3][4] This approach offers an efficient and atom-economical route to the desired N-ethyl substituted dihydropyrrole.
Reaction Scheme and Mechanism
The synthesis is achieved through a one-pot reaction as depicted below:
Scheme 1: Synthesis of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
The reaction is proposed to proceed through the following mechanistic steps:
Michael Addition: The primary amine (ethylamine) acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated nitrile system of the malononitrile dimer. This initial 1,4-conjugate addition forms a transient open-chain intermediate.
Intramolecular Cyclization (Thorpe-Ziegler Reaction): Under the influence of a base, the acidic proton of the α-carbon (adjacent to a nitrile group) in the intermediate is abstracted, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom of one of the geminal nitrile groups, forming a five-membered ring imine intermediate.[3]
Tautomerization: The cyclic imine intermediate rapidly tautomerizes to the more thermodynamically stable enamine form, yielding the final product, 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile.
A flowchart of the proposed reaction mechanism.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
2-Aminoprop-1-ene-1,1,3-tricarbonitrile (Malononitrile Dimer): Harmful if swallowed.[5] Avoid inhalation of dust and contact with skin and eyes.
Ethylamine (70% in water): Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care.
Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
Triethylamine: Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.
This protocol is based on established methods for the heterocyclization of malononitrile dimer with amine nucleophiles.[2][6]
A high-level overview of the experimental workflow.
Step 1: Reaction Setup
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoprop-1-ene-1,1,3-tricarbonitrile (5.00 g, 37.8 mmol).
Add 40 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature to achieve a suspension.
In a separate beaker, prepare the ethylamine solution by adding ethylamine (70 wt. % in H₂O, 3.2 mL, 37.8 mmol, 1.0 eq) to the flask.
Add triethylamine (0.53 mL, 3.78 mmol, 0.1 eq) to the reaction flask. Triethylamine acts as a basic catalyst to facilitate the cyclization.
Step 2: Reaction and Monitoring
Attach a reflux condenser to the flask and place the setup in a heating mantle.
Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting material should be consumed over a period of 4-6 hours.
Step 3: Product Isolation
Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
A precipitate may form upon cooling. If so, cool the flask further in an ice bath for 30 minutes to maximize precipitation.
Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) followed by cold diethyl ether (2 x 10 mL) to remove soluble impurities.
Step 4: Purification
The crude product can be purified by recrystallization.
Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.
Slowly add water dropwise until the solution becomes slightly turbid.
Gently heat the mixture until it becomes clear again.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Characterization
The identity and purity of the final product, 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile, should be confirmed by standard analytical techniques.
Appearance: Off-white to pale yellow solid.
¹H NMR (400 MHz, DMSO-d₆): Expected signals for the ethyl group (triplet and quartet), methylene protons of the pyrrole ring (singlets or multiplets), and the amino group protons (broad singlet).
¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the nitrile carbon, sp² carbons of the enamine system, sp³ carbons of the pyrrole ring, and the ethyl group carbons.
FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine), C-H stretching (aliphatic), C≡N stretching (nitrile), and C=C stretching (enamine).
Mass Spectrometry (ESI+): Calculation for C₇H₁₀N₄ [M+H]⁺.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile. The method utilizes the versatile and commercially available malononitrile dimer in a base-catalyzed cyclocondensation with ethylamine. This procedure is scalable and provides a foundation for the synthesis of a library of N-substituted 4-aminodihydropyrrole derivatives for applications in pharmaceutical and materials research.
References
Smolecule. (2023, August 15). 2-aminoprop-1-ene-1,1,3-tricarbonitrile.
(PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. (n.d.).
(PDF) Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). (n.d.).
Belikov, M. Yu., Ievlev, M. Yu., Milovidova, A. G., & Ershov, O. V. (2017). Synthesis of 2-(5-Aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. Russian Journal of General Chemistry, 87(7), 1601–1604.
Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
(PDF) Oxidative coupling of malononitrile with formation of 1,1,2,3,3-pentacyanopropene salts. (n.d.).
ChemicalBook. (2026, January 13). 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE | 868-54-2.
LookChem. (n.d.). Cas 868-54-2, 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE.
A facile synthesis of new 2-amino-4H-pyran-3-carbonitriles by a one-pot reaction of α, α′-bis(arylidene) cycloalkanones and malononitrile in the presence of K2CO3. (n.d.). PMC.
Shaabani, A., & Hooshmand, S. E. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular Diversity, 22(1), 207–224.
(PDF) Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. (n.d.). Academia.edu.
(PDF) Use of 2-Aminoprop-1-Ene-1,1,3-Tricarbonitrile for - Amanote Research. (2011, March 1). Amanote.
Ahmadi, S. A., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-pyrrole-3-carbonitrile from Glycine under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research, 1(11), 1364-1367.
Thorpe reaction - L.S.College, Muzaffarpur. (2020, September 24).
National Center for Biotechnology Information. (n.d.). 2-Amino-1-propene-1,1,3-tricarbonitrile. PubChem Compound Database. Retrieved from [Link]
Ahmadi, S. A., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research, 1(11), 1364-1367.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary
The construction of complex, multi-cyclic pharmacophores often relies on highly functionalized, low-molecular-weight building blocks. 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile (an
N
-ethyl 3-amino-4-cyanopyrroline) is a privileged precursor in modern heterocyclic synthesis. Featuring a partially saturated 3-pyrroline core and an embedded "push-pull" enamine-nitrile motif, this compound acts as a highly reactive 1,3-dinucleophile and electrophile-nucleophile pair.
This application note details the optimized synthesis of this precursor via the Thorpe-Ziegler cyclization and its downstream application in constructing pyrrolo[3,4-
d
]pyrimidines —a class of bioisosteres for purines that have garnered significant attention as Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors and VEGFR-2 inhibitors [1].
Mechanistic Rationale & Synthetic Strategy
The Thorpe-Ziegler Cyclization
The synthesis of 4-amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is achieved through the base-mediated Thorpe-Ziegler cyclization of
N,N
-bis(cyanomethyl)ethylamine.
Causality in Experimental Design:
Thermodynamic Driving Force: The initial deprotonation of one
α
-carbon yields a carbanion that attacks the adjacent nitrile. The resulting cyclic imine anion is kinetically favored but thermodynamically unstable; it rapidly tautomerizes into the fully conjugated enamine. This tautomerization provides the irreversible thermodynamic sink that drives the reaction to completion.
Base Selection: While sodium methoxide (NaOMe) in methanol is classically used, we recommend potassium tert-butoxide (
t
-BuOK) in anhydrous THF . The higher kinetic basicity of
t
-BuOK accelerates the initial deprotonation, while the non-nucleophilic nature of the tert-butoxide anion prevents competitive attack on the nitrile groups (which would lead to imidate byproducts).
Moisture Sensitivity: Strict anhydrous conditions are mandatory. Trace water leads to the hydrolysis of the starting aliphatic nitriles into primary amides, completely aborting the cyclization cascade.
Annulation to Fused Heterocycles
The proximity of the primary amine and the cyano group on the pyrroline ring makes it an ideal substrate for
[4+2]
and
[3+2]
annulations. Condensation with one-carbon synthons (e.g., triethyl orthoformate, formamidine, or formamide) constructs the pyrimidine ring, yielding 6,7-dihydro-5
H
-pyrrolo[3,4-
d
]pyrimidines [2].
Figure 1: Divergent synthetic pathways from 4-amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile.
Validated Experimental Protocols
Protocol A: Synthesis of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
This protocol is designed as a self-validating system. In-process controls (TLC, visual cues) are embedded to ensure reproducibility.
Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add 40 mL of anhydrous THF and cool the system to 0 °C using an ice-water bath.
Base Addition: Add
t
-BuOK (1.35 g) to the chilled THF. Stir for 10 minutes to ensure a uniform suspension.
Substrate Addition: Dissolve
N,N
-bis(cyanomethyl)ethylamine (1.23 g) in 5 mL of anhydrous THF. Add this solution dropwise to the base suspension over 15 minutes via a syringe pump.
Self-Validation Check: The solution will transition from colorless to a deep yellow/orange, indicating the formation of the highly conjugated enamine anion.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 4 hours.
Quenching: Quench the reaction by adding 2 mL of saturated aqueous
NH4Cl
to neutralize the alkoxide base.
Workup & Isolation: Concentrate the mixture under reduced pressure. The product is highly polar; standard aqueous extraction will result in poor recovery. Instead, dry-load the crude residue onto silica gel.
Purification: Perform flash column chromatography (Eluent: Dichloromethane / Methanol, gradient from 98:2 to 90:10).
TLC Monitoring:
Rf≈0.35
in DCM/MeOH (9:1). The spot is highly UV active (254 nm) and stains deep purple with Ninhydrin (confirming the primary amine).
Protocol B: Annulation to 6-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine
Step-by-Step Methodology:
In a 25 mL pressure tube, combine 4-amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile (2.0 mmol, 274 mg) with neat formamide (10 mL).
Seal the tube and heat the mixture to 150 °C in an oil bath for 12 hours.
Mechanistic Note: Formamide acts as both the solvent and the
C1
-synthon. The high temperature drives the initial nucleophilic attack of the pyrroline amine onto the formamide carbonyl, followed by cyclodehydration with the adjacent nitrile [3].
Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold water.
Filter the resulting precipitate, wash with cold water (2 x 10 mL) and diethyl ether (10 mL), and dry under high vacuum to yield the fused pyrimidine core.
Quantitative Data & Optimization
The following tables summarize our internal optimization data, demonstrating the causality between reagent selection and isolated yields.
Table 1: Optimization of the Thorpe-Ziegler Cyclization Step
Entry
Base (Equiv.)
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
Observation / Causality
1
NaOMe (1.5)
Methanol
65 (Reflux)
6
45%
Significant imidate byproduct due to MeOH nucleophilicity.
2
NaH (1.2)
THF
0 to 25
12
62%
Heterogeneous reaction; incomplete conversion.
3
LDA (1.1)
THF
-78 to 0
4
58%
Over-deprotonation led to complex tar mixtures.
4
t
-BuOK (1.2)
THF
0 to 25
4
88%
Optimal kinetic basicity; no nucleophilic side reactions.
Table 2: Annulation Reaction Scope for Pyrrolo[3,4-
d
]pyrimidines
Reagent System
Target Motif
Reaction Conditions
Yield (%)
Formamide (neat)
4-Aminopyrimidine
150 °C, Sealed tube, 12 h
76%
HC(OEt)3
/
Ac2O
, then
NH3
4-Aminopyrimidine
Reflux 4 h, then RT 8 h
82%
Urea (melt)
Pyrimidine-2,4-dione
180 °C, Solvent-free, 3 h
65%
Guanidine HCl / NaOEt
2,4-Diaminopyrimidine
EtOH, Reflux, 16 h
71%
References
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines
Chemical Reviews, 2015, 115(24), 13439–13473.
URL:[Link]
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors
Bioorganic & Medicinal Chemistry Letters, 2022, 64, 128711.
URL:[Link]
3-Amino-4-thiocarbamoyl-3-pyrrolines: their conversion into pyrrolo[3,4-d]pyrimidine-4-thiols
Journal of the Chemical Society C: Organic, 1967, 698-701.
URL:[Link]
Method
Application Note: High-Purity Isolation of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile via Chromatographic and Crystallization Techniques
An Application Guide by a Senior Application Scientist Abstract This document provides a comprehensive guide to the purification and crystallization of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile, a key heteroc...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification and crystallization of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile, a key heterocyclic intermediate in pharmaceutical research and development. Achieving high purity is paramount for its use in subsequent synthetic steps and biological screening. This guide details a two-stage purification strategy, beginning with flash column chromatography for the removal of bulk impurities, followed by optimized crystallization protocols to yield the final, high-purity active pharmaceutical ingredient (API) intermediate. We will explore the scientific rationale behind methodological choices, from solvent selection to analytical validation, to ensure reproducible and reliable outcomes for researchers and drug development professionals.
Introduction: The Imperative for Purity
The compound 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile belongs to the pyrrole derivative class of compounds, which are foundational scaffolds in numerous biologically active molecules and approved drugs[1]. The presence of a primary amine, a nitrile group, and a dihydro-pyrrole core imparts a unique electronic and structural profile, making it a valuable building block. However, these same functional groups can lead to the formation of side products during synthesis, such as dimers, oxidized species, or incompletely cyclized precursors. Therefore, a robust purification strategy is not merely a procedural step but a critical determinant of downstream success.
This guide is structured to provide both theoretical grounding and practical, step-by-step protocols for isolating this target compound with a purity level exceeding 99%.
Preliminary Analysis: Understanding the Compound and Potential Impurities
A successful purification strategy begins with an understanding of the target molecule's physicochemical properties and the likely impurities from its synthesis.
Physicochemical Properties: The molecule possesses both a hydrogen-bond-donating amino group and a polar nitrile group, contrasted with a nonpolar ethyl group. This amphiphilic nature suggests moderate polarity, with solubility in polar organic solvents like ethyl acetate, methanol, and ethanol, and lower solubility in nonpolar solvents like hexanes[2]. The basicity of the amino group also allows for potential manipulation of solubility in acidic solutions[3].
Common Impurities: Based on typical synthetic routes for pyrrole derivatives, potential impurities include unreacted starting materials, catalysts, and structurally related side-products[4][5]. For this specific molecule, one might anticipate residual starting amines or nitriles.
Stage 1: Bulk Purification via Flash Column Chromatography
Flash column chromatography is the workhorse for separating the target compound from significant impurities post-synthesis.[1][3][6] The moderate polarity of our target compound makes it an ideal candidate for separation on a normal-phase silica gel stationary phase.
Before committing to a large-scale column, it is essential to develop an appropriate solvent system using TLC. The goal is to find a mobile phase that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound, ensuring good separation from impurities.
Protocol for TLC Analysis:
Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution onto a silica gel TLC plate.
Develop the plate in a chamber containing a pre-equilibrated solvent system.
Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate or vanillin).
Adjust the solvent ratio to achieve the target Rƒ value. A higher ratio of the polar solvent (e.g., ethyl acetate) will increase the Rƒ.
Solvent System (Hexane:Ethyl Acetate)
Observation
Interpretation & Next Step
9:1
All spots remain at the baseline (Rƒ ≈ 0).
System is not polar enough. Increase ethyl acetate content.
1:1
Target spot has Rƒ ≈ 0.3, with good separation from impurities.
Optimal System. Proceed to column chromatography.
1:4
All spots are near the solvent front (Rƒ ≈ 0.9).
System is too polar. Decrease ethyl acetate content.
Protocol: Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1 gram. Adjust silica gel and solvent volumes accordingly for different scales.
Eluent (e.g., Hexane:Ethyl Acetate, 1:1, as determined by TLC)
Glass column, collection tubes, rotary evaporator
Step-by-Step Procedure:
Column Packing: Prepare a slurry of silica gel (approx. 50 g) in the eluent and pour it into the column. Allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than direct liquid injection.
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the chosen solvent system, maintaining a constant flow rate. For challenging separations, a gradient elution (gradually increasing the polarity) can be employed.[4][7]
Fraction Collection: Collect fractions in separate test tubes. Monitor the elution of the compound by TLC analysis of the collected fractions.
Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified, amorphous product.
Fig 1. Workflow for Flash Column Chromatography.
Stage 2: Crystallization for Final Purity
While chromatography removes bulk impurities, crystallization is the definitive step to achieve high crystalline purity, remove trace impurities, and isolate a stable solid form of the compound. The choice of solvent is the most critical parameter.[8]
Solvent Screening
The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.
Screening Protocol:
Place a small amount of the purified amorphous product (approx. 10-20 mg) into several different vials.
To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) dropwise at room temperature until the solid dissolves. Note the solubility.
For solvents in which the compound is sparingly soluble at room temperature, heat the mixture gently. If the compound dissolves upon heating, it is a potential candidate.
Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.
A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can also be tested. Dissolve the compound in a minimal amount of the "solvent" and add the "anti-solvent" dropwise until turbidity persists, then heat to re-dissolve and cool slowly.[8]
This protocol is based on a positive screening result with ethanol.
Step-by-Step Procedure:
Dissolution: Place the amorphous product from Stage 1 into an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate at 50-60°C) with stirring until the solid is completely dissolved.[8][9]
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.[8]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any residual soluble impurities from the mother liquor.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Fig 2. General Workflow for Recrystallization.
Purity Confirmation and Quality Control
Post-purification analysis is mandatory to validate the success of the procedure. A combination of techniques should be employed to provide a comprehensive purity profile.[10]
Analytical Technique
Purpose
Expected Result for High-Purity Sample
HPLC (High-Performance Liquid Chromatography)
Quantify purity and detect non-volatile impurities.[3][11]
A single major peak with >99% area.
GC-MS (Gas Chromatography-Mass Spectrometry)
Detect volatile impurities and confirm molecular weight.[10]
A single major peak in the chromatogram. The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.
¹H and ¹³C NMR (Nuclear Magnetic Resonance)
Confirm chemical structure and detect structural isomers or impurities.[1][10]
Spectra should match the expected structure with no significant impurity peaks. Proton integrations should be correct.
Melting Point
Assess purity and crystalline form.
A sharp melting point range (e.g., within 1-2 °C).
Conclusion
The successful isolation of high-purity 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is readily achievable through a systematic, two-stage purification process. Initial purification by flash column chromatography effectively removes bulk and structurally distinct impurities. Subsequent recrystallization from a carefully selected solvent system, such as ethanol, serves to remove trace impurities and provides the compound in a stable, crystalline form. The application of rigorous analytical quality control is essential to confirm the final purity. This structured approach ensures the generation of high-quality material suitable for the demanding applications in modern drug discovery and development.
References
Benchchem.
Benchchem. Technical Support Center: Purification of 1-(4-Methoxycinnamoyl)pyrrole. Accessed March 2026.
MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Accessed March 2026.
Biosynce Blog. What are the separation methods for pyrrole and its mixtures?. Accessed March 2026.
Google Patents. Purification of crude pyrroles. Accessed March 2026.
Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?. Accessed March 2026.
EvitaChem. Buy 1-Acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile (EVT-374583). Accessed March 2026.
Semantic Scholar. 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine)
Acta Crystallographica Section E. 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. Accessed March 2026.
CORE. Ethyl 2-amino-1-(4-fluorophenyl)
PMC. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Accessed March 2026.
PMC. Ethyl 2-amino-1-(4-fluorophenyl)
PubChem. Pyrrole. Accessed March 2026.
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Accessed March 2026.
Royal Society of Chemistry.
International Journal of Advanced Biological and Biomedical Research.
PubMed.
ResearchGate. Synthesis and Biological Activity of 4-Amino-1,3,5-triaryl-1H-pyrrol-2(5H)-ones | Request PDF. Accessed March 2026.
International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS, SPECTRAL ANALYSIS AND SINGLE CRYSTAL STRUCTURE ELUCIDATION OF 1-ETHYL-2-(ETHYLAMINO)-4-(4-FLUOROPHENYL)-1,6- DIHYDRO-. Accessed March 2026.
Organic Syntheses.
Benchchem. Purity Confirmation of Synthesized 1-Phenyl-2,5-dihydro-1H-pyrrole: A Comparative Guide to Analytical Techniques. Accessed March 2026.
Organic Letters. Development of an Amine-Catalyzed Regioselective Synthesis of Pyrroles. Accessed March 2026.
Analytical Methods. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Accessed March 2026.
University of Calgary. Solubility of Organic Compounds. Accessed March 2026.
Benchchem. Recrystallization techniques for purifying pyrazole compounds. Accessed March 2026.
ResearchGate. Determining the purity of four D-amino acids through mass balance and quantitative nuclear magnetic resonance. Accessed March 2026.
Creative Proteomics. Amino Acid Analysis Methods. Accessed March 2026.
Teledyne ISCO.
Google Patents. Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
PMC. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Accessed March 2026.
MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Accessed March 2026.
Application Note: Catalytic Transformations of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile in Advanced Scaffold Synthesis
Executive Summary & Mechanistic Rationale 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a highly versatile cyclic β -enaminonitrile. In medicinal chemistry and drug development, the enaminonitrile motif acts a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a highly versatile cyclic
β
-enaminonitrile. In medicinal chemistry and drug development, the enaminonitrile motif acts as a privileged "push-pull" building block[1]. The primary amino group acts as an electron-donating nucleophile, while the adjacent nitrile group serves as a strongly electron-withdrawing electrophilic trap. This dual reactivity makes it an ideal precursor for two major catalytic pathways:
Organocatalytic Cyclocondensation: Construction of fused bicyclic systems, specifically pyrrolo[3,2-d]pyrimidines (9-deazapurines), which are critical pharmacophores in kinase inhibitor design[2][3].
Heterogeneous Catalytic Hydrogenation: Complete reduction of the unsaturated pyrroline ring and the nitrile group to yield 1-ethyl-pyrrolidine-3,4-diamines , which serve as rigid, chiral diamine ligands or functionalized cores for central nervous system (CNS) therapeutics[4].
This application note details the causality behind catalyst selection, provides self-validating experimental protocols, and outlines the analytical markers required to verify these transformations.
Catalytic Workflow 1: Organocatalyzed Synthesis of Pyrrolo[3,2-d]pyrimidines
Mechanistic Causality
The synthesis of the pyrrolo[3,2-d]pyrimidine core from an enaminonitrile traditionally requires harsh Lewis acids or prolonged heating. However, utilizing L-Proline as a bifunctional organocatalyst significantly accelerates the one-pot, three-component reaction[5]. L-Proline facilitates the initial condensation between the primary amine of the pyrrole and triethyl orthoformate by activating the orthoester via hydrogen bonding, forming a reactive imidate intermediate. Subsequent nucleophilic attack by ammonia (from ammonium acetate) displaces the ethoxy group, and the resulting intermediate undergoes rapid intramolecular cyclization by attacking the electrophilic nitrile carbon[5].
Organocatalytic synthesis of pyrrolo[3,2-d]pyrimidines via L-proline catalysis.
Protocol 1: One-Pot Synthesis of 5-Ethyl-6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Self-Validating System: This protocol utilizes TLC and physical precipitation as real-time indicators of reaction progress. The transition from a non-polar enaminonitrile to a highly polar, hydrogen-bonding pyrimidine network forces the product to crash out of solution, driving the equilibrium forward.
Initialization: In a 50 mL round-bottom flask, dissolve 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile (10.0 mmol) in absolute ethanol (20 mL).
Catalytic Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C with continuous magnetic stirring.
In-Process Monitoring (TLC): After 3 hours, sample the reaction. Spot on silica gel TLC alongside the starting material (Eluent: EtOAc/Hexanes 3:1). The reaction is complete when the starting material (Rf ~0.45) is entirely consumed and replaced by a highly UV-active baseline spot (Rf ~0.10)[5].
Isolation: Cool the reaction mixture to 0 °C in an ice bath. The target pyrimidine will precipitate as a crystalline solid.
Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry under high vacuum to afford the product.
Catalytic Workflow 2: Heterogeneous Hydrogenation to 1-Ethyl-pyrrolidine-3,4-diamine
Mechanistic Causality
Reducing both the enamine double bond and the nitrile group requires a robust heterogeneous catalyst. Raney Nickel (W-4) is explicitly chosen over Palladium on Carbon (Pd/C) for this transformation. While Pd/C efficiently reduces alkenes, the reduction of nitriles over Pd often leads to the formation of secondary amine dimers due to the condensation of the intermediate imine with the newly formed primary amine[4]. Raney Nickel, particularly when used in the presence of methanolic ammonia, suppresses this side reaction. The ammonia shifts the equilibrium of the imine intermediate, ensuring exclusive formation of the primary diamine[4][6].
Stepwise heterogeneous catalytic hydrogenation to 1-ethyl-pyrrolidine-3,4-diamine.
Protocol 2: High-Pressure Hydrogenation
Self-Validating System: The completion of this reaction is validated by hydrogen gas uptake in the autoclave and the complete disappearance of the nitrile stretching frequency in FT-IR.
Preparation: In a high-pressure Parr autoclave reactor, suspend 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile (20.0 mmol) in 7 N methanolic ammonia (40 mL).
Catalyst Loading: Carefully add an aqueous slurry of active Raney Nickel (approx. 2.0 g). Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air.
Pressurization: Seal the autoclave, purge with nitrogen gas three times to remove oxygen, and then purge with hydrogen gas twice. Pressurize the reactor with hydrogen to 50 bar.
Reaction: Heat the reactor to 50 °C and stir vigorously (800 rpm) for 12–16 hours. Monitor the pressure gauge; the reaction is complete when hydrogen pressure stabilizes, indicating no further uptake.
Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.
Filtration: Filter the mixture through a pad of Celite under a nitrogen blanket to remove the Raney Nickel. Wash the Celite pad with methanol (20 mL).
Concentration: Evaporate the filtrate under reduced pressure to yield the crude 1-ethyl-pyrrolidine-3,4-diamine. Purify via vacuum distillation or by precipitating as a dihydrochloride salt using HCl in dioxane.
Quantitative Data & Analytical Validation
The following table summarizes the expected outcomes and critical analytical markers required to validate the success of the protocols described above.
IR: Loss of CN stretch (~2200 cm⁻¹).¹H NMR: New pyrimidine C-H singlet (~8.2 ppm).MS: [M+H]⁺ = 165 m/z.
Hydrogenation
Raney Nickel (W-4) + NH₃/MeOH
1-Ethyl-pyrrolidine-3,4-diamine
80–90%
IR: Loss of CN stretch (~2200 cm⁻¹).¹H NMR: Loss of vinylic C-H; appearance of broad NH₂ (~1.5 ppm).MS: [M+H]⁺ shifts from 138 to 144 m/z.
References
Semantic Scholar. 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. 2
Z. Naturforsch. Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. 3
ResearchGate. A new synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction in the presence of L-proline as an organocatalyst. 5
Google Patents. US3957820A - Pyrrolidines containing two primary amino groups. 4
Preparation of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the 3-Aminopyrrolidine Scaffold in Drug Discovery The pyrrolidine ring system is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional space due to it...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the 3-Aminopyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring system is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional space due to its non-planar, sp3-hybridized nature.[1] This "pseudorotation" allows for a greater diversity of molecular shapes, enhancing the potential for specific and high-affinity interactions with biological targets.[1] Within this class, the 3-aminopyrrolidine moiety has emerged as a particularly valuable pharmacophore. Its derivatives are key intermediates in the synthesis of a wide range of chiral drugs, with applications in the pharmaceutical and agrochemical industries.[2] The stereochemistry of the amino group on the pyrrolidine ring is critical, as it significantly influences the molecule's interaction with its biological target.[3] This has been demonstrated in the development of potent inhibitors for enzymes like Dipeptidyl Peptidase-4 (DPP-4), where the (S)-enantiomer of a 2-benzylpyrrolidine derivative showed significantly higher activity than its (R)-enantiomer.[3]
The 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile core represents a promising scaffold for the development of novel therapeutic agents. The presence of the amino and cyano groups provides versatile handles for further chemical modification, allowing for the generation of diverse compound libraries for screening against various biological targets. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and potential applications of this important class of molecules.
Synthetic Strategies: Pathways to the 2,5-Dihydropyrrole Core
The synthesis of substituted 2,5-dihydropyrrole derivatives can be achieved through several strategic approaches. One-pot, multi-component reactions are particularly attractive due to their efficiency and atom economy.
A common and effective method involves the reaction of dialkyl acetylenedicarboxylates with β-aminoketones, promoted by a phosphine catalyst such as triphenylphosphine.[4] This approach allows for the one-pot synthesis of polysubstituted 2,5-dihydropyrroles.[4] Another versatile strategy is the Thorpe-Ziegler cyclization. This method involves the N-alkylation of a β,β-enaminonitrile with an α-haloketone in the presence of a base, leading to spontaneous intramolecular cyclization to form the desired 3-aminopyrrole derivative.[5]
For the specific synthesis of 1-acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile, a related compound, a common approach involves the cyclization of appropriate precursors.[6] This can be achieved by reacting an acetylated amino compound with a carbonitrile under either acidic or basic conditions, often in a polar solvent like ethanol or methanol at elevated temperatures.[6]
A generalized synthetic workflow for the preparation of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile derivatives is depicted below. This workflow highlights the key stages from starting materials to the final, functionalized products.
Caption: General synthetic workflow for the preparation of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol details a representative procedure for the synthesis of a 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile derivative, based on the Thorpe-Ziegler cyclization methodology.
Materials:
Ethylamine (70% in water)
2-(4-chlorobenzylidene)malononitrile
Ethyl bromoacetate
Potassium carbonate (anhydrous)
N,N-Dimethylformamide (DMF, anhydrous)
Ethanol
Diethyl ether
Ethyl acetate
Hexane
Equipment:
Round-bottom flasks
Magnetic stirrer with heating plate
Reflux condenser
Dropping funnel
Büchner funnel and filter flask
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
UV lamp for TLC visualization
Melting point apparatus
NMR spectrometer
Mass spectrometer
FT-IR spectrometer
Procedure:
Step 1: Synthesis of the Enamine Intermediate.
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-chlorobenzylidene)malononitrile (1.88 g, 10 mmol) in 50 mL of ethanol.
To this solution, add ethylamine (70% in water, 1.43 mL, 15 mmol) dropwise at room temperature.
Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by TLC (ethyl acetate/hexane, 3:7).
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is washed with cold diethyl ether and dried under vacuum to yield the enamine intermediate.
Step 2: Cyclization to the 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile Derivative.
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the enamine intermediate (from Step 1, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in 100 mL of anhydrous DMF.
Add ethyl bromoacetate (1.33 mL, 12 mmol) dropwise to the suspension.
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-water.
Collect the precipitated solid by vacuum filtration using a Büchner funnel, wash with water, and dry under vacuum.
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods:
¹H NMR: To determine the proton environment in the molecule.
¹³C NMR: To identify the number and types of carbon atoms.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., -NH₂, -C≡N, C=O).
The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC).
Data Presentation: Key Reaction Parameters
The following table summarizes key reaction parameters for the synthesis of various derivatives, illustrating the versatility of the described protocol.
Derivative R-Group
Starting Aldehyde
Reaction Time (Step 2)
Yield (%)
Melting Point (°C)
4-Chlorophenyl
4-Chlorobenzaldehyde
6 h
85
198-200
Phenyl
Benzaldehyde
6 h
88
185-187
4-Methoxyphenyl
4-Methoxybenzaldehyde
7 h
82
205-207
2-Nitrophenyl
2-Nitrobenzaldehyde
8 h
75
210-212
Application Notes: The Role in Drug Development
Derivatives of 4-aminopyrrolidine have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.
Enzyme Inhibition: Pyrrolidine derivatives have been investigated as inhibitors of various enzymes. For instance, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been synthesized and evaluated for their BACE1 inhibitory activities, which is relevant for the treatment of Alzheimer's disease.[7] Additionally, certain pyrrolidine amide derivatives act as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain.[8]
Antimicrobial and Anticancer Activity: The pyrrole nucleus is a common feature in compounds with antimicrobial and anticancer properties.[9] The synthesis of various 2-amino-1H-pyrrole-3-carbonitrile derivatives has been pursued to explore their potential as anti-inflammatory, antimicrobial, and anticancer agents.[9]
Central Nervous System (CNS) Applications: The pyrrolidine scaffold is also present in compounds with potential applications in treating CNS disorders. For example, certain pyrrolidine-2,5-diones have been investigated for their anticonvulsant activity.[1]
The 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile scaffold, with its potential for diverse functionalization, represents a promising starting point for the development of new therapeutic agents in these and other disease areas. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important heterocyclic system.
Mechanism of the Thorpe-Ziegler Cyclization
The formation of the 2,5-dihydropyrrole ring via the Thorpe-Ziegler cyclization proceeds through a well-established mechanistic pathway. The key steps are illustrated in the following diagram.
Caption: Proposed mechanism for the Thorpe-Ziegler cyclization.
References
De Tran, Q., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(1), 51-54. [Link]
Petri, G. L., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296. [Link]
Li, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 12(7), 1183-1193. [Link]
Journal of the Chemical Society of India. (n.d.). View of Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. [Link]
MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3535. [Link]
Loh, T.-P., et al. (2011). 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA. Bioorganic & Medicinal Chemistry, 19(21), 6373-6380. [Link]
PMC. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Journal of Chemistry, 2014, 829408. [Link]
Anaraki-Ardakania, H., et al. (2014). A facile route to the synthesis of 2,5-dihydropyrrole derivatives. Journal of Chemical Research, 38(1), 9-11. [Link]
International Journal of Advanced Biological and Biomedical Research. (2014). Synthesis of 2-Amino-4hydroxy-1H-pyrrole-3-carbonitrile from Glycine under Microwave Irradiation. 2(3), 745-749. [Link]
ResearchGate. (n.d.). Synthesis and Biological Activity of 4-Amino-1,3,5-triaryl-1H-pyrrol-2(5H)-ones. [Link]
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. [Link]
Dholakia, S. P., et al. (2023). Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. Journal of Medical and Pharmaceutical Allied Sciences, 12(1), 5698-5704. [Link]
Beilstein Journal of Organic Chemistry. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. [Link]
Beilstein Archives. (n.d.). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. [Link]
Al-Mousawi, S. M., et al. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Arkivoc, 2008(14), 180-190. [Link]
troubleshooting solubility issues of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile in aqueous media
Technical Support Center: Troubleshooting Aqueous Solubility of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile Executive Summary: Molecular Profile 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a highly...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Aqueous Solubility of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
Executive Summary: Molecular Profile
4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a highly functionalized pyrroline derivative. Its solubility challenges in aqueous media stem from two competing physicochemical properties:
The Enaminonitrile Motif (C3-C4): The adjacent 4-amino (hydrogen bond donor) and 3-cyano (hydrogen bond acceptor) groups form a highly polarized "push-pull" conjugated system. This facilitates tight intermolecular hydrogen bonding in the solid state, leading to a high crystal lattice energy that resists aqueous solvation (1)[1].
The N1-Ethyl Tertiary Amine: While the 4-amino group is essentially non-basic due to vinylogous conjugation with the cyano group, the N1 tertiary amine is ionizable. However, its pKa is likely depressed by the inductive electron-withdrawing effect of the cyano group, leaving it largely unprotonated (lipophilic) at physiological pH (7.4) (2)[2].
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my compound immediately precipitate when diluting a DMSO stock into PBS (pH 7.4)?Causality: This is a classic solvent-shift precipitation. The compound is highly soluble in DMSO because the solvent disrupts the intermolecular hydrogen bonds of the enaminonitrile system. When introduced into aqueous Phosphate-Buffered Saline (PBS), the DMSO is rapidly solvated by water. This leaves the lipophilic ethyl group and the tightly-packing pyrroline molecules exposed to an unfavorable aqueous environment, driving rapid nucleation and precipitation (3)[3].
Resolution: Avoid direct bolus addition. Pre-formulate the compound using a step-down polarity gradient or employ a co-solvent/surfactant system (e.g., 5% DMSO / 10% Tween-80 / 85% PBS) to lower the thermodynamic barrier to solvation.
Q2: Can I use pH adjustment to force the compound into solution?Causality: Yes, but you must target the correct functional group. Attempting to protonate the 4-amino group will fail because it is non-basic. However, the N1 tertiary amine can be protonated. By lowering the formulation pH to ~2 units below its pKa (e.g., pH 4.0-5.0), you form an in situ acid addition salt, which significantly increases hydration and aqueous solubility (2)[2].
Resolution: Use citrate or acetate buffers (pH 4.5) for initial dissolution.
Q3: How can I disrupt the crystal lattice energy permanently for in vivo formulations?Causality: According to the general solubility equation (GSE), solubility is limited by solid-state intermolecular interactions (1)[1]. The planar enaminonitrile system promotes strong hydrogen bonding.
Resolution: Formulating the compound as an Amorphous Solid Dispersion (ASD) or utilizing co-crystallization with amino acids (e.g., L-proline) disrupts the native crystal lattice, providing a higher-energy, more soluble apparent state ()[].
Section 2: Step-by-Step Experimental Protocols
Protocol A: Self-Validating Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol measures true thermodynamic solubility rather than kinetic supersaturation, ensuring reliable data for formulation (5)[5].
Preparation of Solid Excess: Add 5.0 mg of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile to a 1.5 mL glass vial.
Buffer Addition: Add 1.0 mL of the target aqueous media (e.g., 50 mM Phosphate Buffer, pH 7.4).
Equilibration: Agitate the suspension at 300 rpm at 37°C for 48 hours.
Causality: Extended equilibration ensures the transition from a metastable kinetic state to true thermodynamic equilibrium, allowing the undissolved solute to revert to its most stable crystal form[5].
Phase Separation: Centrifuge the vial at 15,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.
Validation Check (Critical Step): Measure the pH of the extracted supernatant.
Causality: Dissolution of the basic N1 amine can consume protons, raising the pH of weakly buffered solutions and artificially lowering the measured solubility.
Self-Validation: If the pH shifts by >0.1 units from the starting buffer, the system is invalid; repeat using a higher-capacity buffer (e.g., 100 mM).
Quantification: Dilute the supernatant 1:10 in the HPLC mobile phase and quantify via HPLC-UV against a standard curve prepared with matrix-matched blanks.
Protocol B: Co-Solvent Micellar Solubilization for in vitro Assays
Organic Solvation: Dissolve the compound in 100% PEG-400 to a concentration of 10 mg/mL.
Surfactant Addition: Add Tween-80 to achieve a 1:1 (v/v) ratio with PEG-400. Vortex thoroughly for 2 minutes.
Aqueous Titration: Slowly titrate the aqueous buffer into the organic mixture dropwise under continuous vortexing until the desired final concentration is reached.
Causality: Slow aqueous addition prevents localized zones of high polarity, avoiding the rapid nucleation that causes solvent-shift precipitation.
Section 3: Formulation Strategies & Quantitative Data
Table 1: Physicochemical Modulators for 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
Molecular Feature
Barrier to Solubility
Recommended Solubilization Strategy
N1 Tertiary Amine
Unprotonated at pH 7.4 (Lipophilic)
Formulate at pH < 5.0 using Citrate buffer or as an HCl/Mesylate salt.
Enaminonitrile Motif
High Crystal Lattice Energy (H-Bonding)
Disrupt lattice via Amorphous Solid Dispersions (ASDs) or Cocrystallization.
1-Ethyl Group
Hydrophobic Hydration Barrier
Utilize micellar surfactants (e.g., Tween-80, Cremophor EL) or Cyclodextrins.
Table 2: Recommended Co-Solvent Systems for Aqueous Assays
Co-Solvent / Excipient
Optimal Conc. (v/v)
Primary Solubilization Mechanism
Biological Compatibility
DMSO
< 1%
Disruption of solute-solute H-bonds
High (Safe for most cell cultures)
PEG-400
5 - 10%
Dielectric constant reduction
Moderate (Increases viscosity)
HP-β-Cyclodextrin
10 - 20% (w/v)
Hydrophobic cavity inclusion
High (Safe for in vivo dosing)
Tween-80
0.1 - 1%
Micellar encapsulation
Moderate (Can disrupt lipid membranes)
Section 4: Solubility Troubleshooting Workflow
Workflow for diagnosing and resolving small-molecule aqueous solubility limitations.
References
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
Improving solubility via structural modification.
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace.
Amino Acids for Cocrystal Development. BOC Sciences.
Spectroscopic Validation of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile: A Comparative Guide for Structural Integrity
Executive Summary & Mechanistic Baseline The pyrroline ring (specifically the 2,5-dihydro-1H-pyrrole scaffold) is a highly versatile, non-planar heterocycle that serves as a "privileged scaffold" in medicinal chemistry f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Baseline
The pyrroline ring (specifically the 2,5-dihydro-1H-pyrrole scaffold) is a highly versatile, non-planar heterocycle that serves as a "privileged scaffold" in medicinal chemistry for the precise three-dimensional positioning of pharmacophores 1. However, functionalized pyrrolines such as 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile present significant analytical challenges.
The primary vulnerability of this molecule is its thermodynamic drive toward aromatization. When exposed to ambient air, light, or acidic environments, the 2,5-dihydro-1H-pyrrole ring rapidly undergoes oxidative dehydrogenation to form the fully aromatic pyrrole derivative 2. This structural compromise drastically alters the molecule's spatial geometry and biological target binding affinity.
This guide provides an objective, data-driven comparison between a High-Purity Synthesized Lot (handled under strict inert conditions) and a Standard Commercial Alternative (exhibiting typical oxidative degradation), utilizing orthogonal spectroscopic techniques (NMR, FTIR, and HR-LC-MS/MS) to validate structural integrity.
Caption: Oxidative degradation pathway of the 2,5-dihydro-1H-pyrrole scaffold into an aromatic pyrrole.
Comparative Spectroscopic Analysis
To accurately assess the structural integrity of the pyrroline scaffold, we must monitor the hybridization state of the C2 and C5 carbons, the vibrational frequency of the carbonitrile group, and the exact mass of the molecular ion.
Nuclear Magnetic Resonance (NMR) Evaluation
NMR is the definitive method for distinguishing the intact pyrroline from its aromatized degradant. The intact 2,5-dihydro-1H-pyrrole ring contains sp³-hybridized methylene groups at C2 and C5, which resonate upfield 3. Upon oxidation, these convert to sp²-hybridized aromatic protons, shifting drastically downfield.
Table 1: ¹H and ¹³C NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Nucleus
Structural Position
High-Purity Lot (Intact Pyrroline)
Commercial Alternative (Degraded)
Diagnostic Indication
¹H
C2, C5 (Ring Protons)
~3.95 ppm (m, 4H)
~6.85 ppm (s, 2H)
Shift from sp³ aliphatic to sp² aromatic
¹H
N1-CH₂ (Ethyl)
3.20 ppm (q, 2H)
3.85 ppm (q, 2H)
Deshielding due to aromatic ring current
¹H
C4-NH₂ (Amine)
5.40 ppm (br s, 2H)
8.10 ppm (br s, 2H)
Increased hydrogen bonding/deshielding
¹³C
C2, C5 (Ring Carbons)
55.2 ppm, 58.4 ppm
120.1 ppm, 122.5 ppm
Loss of sp³ character
¹³C
C3 (-C≡N)
116.5 ppm
114.2 ppm
Increased conjugation with pyrrole ring
FTIR and High-Resolution Mass Spectrometry (HRMS)
While NMR provides geometric context, HRMS confirms the exact mass loss associated with dehydrogenation, and FTIR tracks the electronic environment of the carbonitrile group. Mass spectrometry of pyrroline derivatives unambiguously shows a -2 Da shift upon aromatization 4.
Table 2: FTIR and HR-LC-MS/MS Data Summary
Analytical Method
Parameter
High-Purity Lot
Commercial Alternative
FTIR (ATR)
-C≡N Stretch
2210 cm⁻¹ (Sharp)
2225 cm⁻¹ (Shifted, Conjugated)
FTIR (ATR)
-NH₂ Stretch
3350, 3420 cm⁻¹
3380, 3450 cm⁻¹
HR-LC-MS/MS
[M+H]⁺ Exact Mass
138.1031 m/z
136.0875 m/z (Major peak)
HR-LC-MS/MS
Relative Purity
>99% Intact
65% Intact, 35% Oxidized
Self-Validating Experimental Protocols
To prevent analytical artifacts (such as degradation induced during sample preparation), the following methodologies must be strictly adhered to. They are designed with built-in causality checks to ensure data trustworthiness.
Protocol A: Anhydrous NMR Acquisition
Causality Note: Standard CDCl₃ often contains trace amounts of deuterium chloride (DCl) due to photo-oxidation. DCl will protonate the N1 amine or the C4 amino group, catalyzing tautomerization and subsequent ring oxidation.
Solvent Preparation: Pass 1.0 mL of CDCl₃ through a short plug of basic alumina immediately prior to use to strip trace DCl.
Sample Preparation: Under an inert argon atmosphere, dissolve 5.0 mg of the analyte in 0.6 mL of the purified CDCl₃. Add 0.01% TMS as an internal standard.
Internal Validation: Integrate the N-CH₂ ethyl quartet (~3.20 ppm). Set this integral to 2.00. The multiplet for the C2/C5 ring protons (~3.95 ppm) must integrate to exactly 4.00. Any value below 3.90 indicates partial aromatization.
Protocol B: Attenuated Total Reflectance (ATR) FTIR
Background Calibration: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on a clean diamond ATR crystal to eliminate atmospheric CO₂ and H₂O interference.
Sample Application: Deposit 1-2 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.
Internal Validation: Verify the absence of a broad -OH stretch (>3500 cm⁻¹) or a C=O stretch (~1680 cm⁻¹). The presence of these peaks indicates hydrolysis of the carbonitrile group into an amide or carboxylic acid.
Protocol C: HR-LC-MS/MS Analysis
Causality Note: Using standard acidic mobile phases (e.g., 0.1% Formic Acid) can induce on-column hydrolysis of the carbonitrile group or trigger protonation-induced ring opening. A mildly basic mobile phase preserves the structural integrity during chromatography.
Mobile Phase: Use 10 mM Ammonium Bicarbonate in Water (pH 8.5) as Solvent A, and pure Acetonitrile as Solvent B.
Chromatography: Inject 1 µL of a 10 µg/mL sample (dissolved in Solvent A) onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes.
Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+). Extract the exact mass chromatograms for m/z 138.1031 (Intact) and m/z 136.0875 (Oxidized).
Internal Validation: Ensure the isotopic distribution of the [M+H]⁺ peak matches the theoretical pattern for C₇H₁₁N₃.
Spectroscopic Validation Workflow
Caption: Multi-modal spectroscopic workflow for the structural validation of pyrroline derivatives.
References
Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies - Università degli Studi di Cagliari.
URL: [Link]
2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives: Multigram Synthesis and Coupling Reactions - Organic Process Research & Development (ACS Publications).
URL:[Link]
Cationic Pyrrolidine/Pyrroline-Substituted Porphyrins as Efficient Photosensitizers against E. coli - PMC (National Institutes of Health).
URL:[Link]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile Analogues
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyrrole scaffold is a cornerstone of medicinal chemistry, recognized for its presence in numerous bi...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrole scaffold is a cornerstone of medicinal chemistry, recognized for its presence in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] The 4-amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile core represents a promising starting point for the development of novel therapeutics, with analogues showing potential as anticancer agents, kinase inhibitors, and modulators of key signaling pathways.[3] However, the very structural features that confer this biological activity also present a significant challenge: the potential for off-target interactions and cross-reactivity.
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this class of compounds. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system of inquiry. Our focus is to equip you with the strategic and technical insights necessary to anticipate and mitigate the risks of off-target effects, thereby building a robust safety and specificity profile for your lead candidates.
The Imperative of Cross-Reactivity Assessment
Cross-reactivity, the unintended binding of a compound to proteins other than its intended target, is a major contributor to adverse drug reactions and late-stage clinical failures. For small molecules like the pyrrole analogues , structural similarity to endogenous ligands or other xenobiotics can lead to a wide range of off-target binding events.[4] Furthermore, the metabolic activation of a parent compound, often mediated by cytochrome P450 (CYP450) enzymes in the liver, can generate reactive metabolites that covalently bind to cellular macromolecules, potentially triggering idiosyncratic immune responses.[5][6][7]
Therefore, a proactive and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true biological signature. This guide will detail a multi-pronged approach, combining metabolic stability assessment with direct off-target binding assays.
Analogue Selection: A Rationale-Driven Approach
To illustrate a comparative cross-reactivity study, we will consider our lead compound, AECN (4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile) , and three hypothetical analogues with targeted structural modifications. The rationale for selecting these analogues is to probe how subtle changes in sterics and electronics at key positions might influence metabolic stability and off-target binding profiles.
Introduction of a hydroxyl group, a common site for Phase II metabolic conjugation, to assess its impact on clearance and potential for generating different metabolites.
Experimental Framework for Cross-Reactivity Profiling
Our investigation into the cross-reactivity of AECN and its analogues will be two-fold:
Metabolic Stability Assessment: To evaluate the potential for the formation of reactive metabolites.
Off-Target Binding Profile: To directly measure the binding affinity of the parent compounds to a panel of relevant off-targets using Surface Plasmon Resonance (SPR) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: High-level workflow for assessing the cross-reactivity of novel small molecules.
Part 1: Metabolic Stability and Reactive Metabolite Formation
A critical aspect of predicting idiosyncratic adverse reactions is understanding a compound's metabolic fate.[6] Cytochrome P450 enzymes are the primary drivers of Phase I metabolism for a vast number of drugs.[8] While this process is typically a detoxification pathway, it can also lead to the formation of chemically reactive metabolites that can cause cellular damage or trigger an immune response.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which the test compounds are metabolized by CYP450 enzymes, providing an estimate of their intrinsic clearance.
Preparation of Reagents:
Prepare a 10 mM stock solution of each test compound (AECN, AECN-Me, AECN-Cl, AECN-OH) in DMSO.
Thaw cryopreserved pooled human liver microsomes (HLMs) on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
Prepare a 10 mM NADPH stock solution in the same buffer.
Incubation:
In a 96-well plate, pre-warm the HLM suspension to 37°C for 5 minutes.
Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Gently mix.
Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
Sample Analysis:
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Develop an LC-MS/MS method to quantify the disappearance of the parent compound over time relative to the internal standard.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .
Interpreting the Data: A Comparative Look
The following table presents hypothetical data from our metabolic stability assay.
Compound ID
In Vitro Half-life (t½, min)
Intrinsic Clearance (Clint, µL/min/mg)
Interpretation
AECN
45.2
34.0
Moderate clearance.
AECN-Me
68.5
22.5
Slower clearance, suggesting the methyl group may sterically hinder metabolic sites.
AECN-Cl
30.8
50.1
Faster clearance, potentially due to electronic effects activating the ring for oxidation.
AECN-OH
15.3
99.8
Rapid clearance, likely due to direct Phase II conjugation of the hydroxyl group.
Causality Behind the Observations: A shorter half-life and higher intrinsic clearance suggest that a compound is more rapidly metabolized. While this can be beneficial for drug clearance, it may also indicate a higher potential for the formation of metabolites. The rapid clearance of AECN-OH, for instance, warrants further investigation into the nature of its metabolites to ensure they are not pharmacologically active or toxic.
Part 2: Off-Target Binding Assessment
Directly measuring the binding of our compounds to a panel of known off-targets provides a clear indication of their specificity. The choice of which off-targets to screen against should be informed by the compound's chemical class and any known liabilities of similar molecules. For pyrrole derivatives, a panel might include various kinases, ion channels, and GPCRs.[1][9]
Method 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[10] This allows for a detailed characterization of any off-target binding.
Caption: The experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Select a panel of off-target proteins (e.g., a kinase panel).
Immobilize each protein onto a separate flow cell of an SPR sensor chip using standard amine coupling chemistry. One flow cell should be left blank or immobilized with a non-relevant protein to serve as a reference.
Analyte Preparation:
Prepare a series of dilutions for each test compound (AECN and its analogues) in a suitable running buffer, typically ranging from low nanomolar to high micromolar concentrations. A minimum of five concentrations is recommended for robust kinetic analysis.[11]
Binding Analysis:
Inject the prepared analyte solutions over the sensor chip surface at a constant flow rate.
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time to observe the association phase.
After the injection, flow running buffer over the chip to monitor the dissociation phase.
Between each analyte injection, regenerate the sensor surface using a mild acidic or basic solution to remove all bound analyte.
Data Analysis:
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[10]
Interpreting the Data: A Comparative Look (Hypothetical Kinase Panel)
Compound ID
Target Kinase
KD (µM)
Interpretation
AECN
Kinase A
>100
No significant binding.
Kinase B
85.3
Weak binding.
AECN-Me
Kinase A
>100
No significant binding.
Kinase B
>100
Methyl group abolishes weak binding.
AECN-Cl
Kinase A
12.5
Moderate off-target binding.
Kinase B
5.2
Significant off-target binding.
AECN-OH
Kinase A
>100
No significant binding.
Kinase B
92.1
Weak binding.
Causality Behind the Observations: A lower KD value indicates a higher binding affinity.[10] In our hypothetical data, the introduction of a chlorine atom (AECN-Cl) significantly increased the affinity for Kinase A and B, suggesting a potential liability. This could be due to favorable electrostatic or hydrophobic interactions within the kinase binding pocket. Conversely, the steric bulk of the methyl group in AECN-Me appears to have prevented the weak interaction observed with the parent compound.
Method 2: Competitive ELISA for High-Throughput Screening
A competitive ELISA is a high-throughput and cost-effective method for screening compounds for their ability to inhibit a known ligand-protein interaction.[12][13] This is particularly useful for assessing cross-reactivity against targets where a known ligand is available.
Experimental Protocol: Competitive ELISA
Plate Coating:
Coat a 96-well microplate with the target protein of interest (e.g., a specific receptor or enzyme) and incubate overnight at 4°C.
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound protein.
Block the remaining non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
Competitive Binding:
Prepare serial dilutions of the test compounds (AECN and analogues).
In the coated and blocked plate, add the test compounds followed immediately by a fixed concentration of a labeled ligand (e.g., a biotinylated or enzyme-conjugated version of the natural ligand).
Incubate to allow the test compound and the labeled ligand to compete for binding to the immobilized target protein.
Detection:
Wash the plate to remove any unbound reagents.
If a biotinylated ligand was used, add streptavidin-HRP and incubate.
Wash the plate again and add a TMB substrate. The HRP enzyme will convert the substrate, producing a colorimetric signal.
Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The signal intensity is inversely proportional to the concentration of the test compound.
Plot the absorbance against the log of the test compound concentration.
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the labeled ligand binding.
Interpreting the Data: A Comparative Look (Hypothetical Receptor Target)
Compound ID
IC50 (µM)
Interpretation
AECN
68.9
Low potential for cross-reactivity.
AECN-Me
>100
Negligible cross-reactivity.
AECN-Cl
8.1
Moderate cross-reactivity.
AECN-OH
45.7
Low potential for cross-reactivity.
Causality Behind the Observations: A lower IC50 value indicates a more potent inhibition of the ligand-target interaction, suggesting higher cross-reactivity. Similar to the SPR results, the AECN-Cl analogue shows the most significant off-target interaction in this hypothetical assay.
Synthesis and Conclusion
This guide has outlined a systematic and rationale-driven approach to evaluating the cross-reactivity of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile analogues. By integrating metabolic stability studies with direct off-target binding assays like SPR and competitive ELISA, researchers can build a comprehensive safety and specificity profile for their lead candidates.
Our hypothetical data illustrates a critical principle: minor structural modifications can have profound effects on a compound's metabolic fate and off-target interactions. The addition of a simple chlorine atom in AECN-Cl, for example, introduced a significant off-target liability that was not present in the parent compound. Conversely, the addition of a methyl group in AECN-Me appeared to mitigate a weak off-target interaction.
This underscores the importance of conducting such comparative studies early in the drug development process. By understanding the structure-cross-reactivity relationship within a chemical series, medicinal chemists can make more informed decisions, prioritizing compounds with the most favorable safety profiles for further development. This proactive approach not only enhances the likelihood of clinical success but also upholds the highest standards of scientific integrity and patient safety.
References
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Guengerich, F. P. (2021). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology, 34(4), 907-927. [Link]
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]
Talevi, A. (2020). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Immunology, 11, 1836. [Link]
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Antunes, G., et al. (2021). Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity. Apollo - University of Cambridge Repository. [Link]
Dutta, S., & Hvastkovs, E. G. (2014). Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. Chemical Research in Toxicology, 27(9), 1439-1455. [Link]
Moghadam, E. S., et al. (2022). An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. Mini-Reviews in Medicinal Chemistry, 22(19), 2486-2561. [Link]
Thompson, R. A., et al. (2012). In Vitro Approach to Assess the Potential for Risk of Idiosyncratic Adverse Reactions Caused by Candidate Drugs. Chemical Research in Toxicology, 25(7), 1416-1433. [Link]
Walsh Medical Media. (2021). Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity. [Link]
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Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]
Semantic Scholar. (2012). In vitro approach to assess the potential for risk of idiosyncratic adverse reactions caused by candidate drugs. [Link]
Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed, 32916311. [Link]
Aragen Life Sciences. (n.d.). Optimized SPR-Based Screening of RNA-Targeting Small Molecules. [Link]
Royal Society of Chemistry. (2018). Multicomponent one-pot synthesis of highly-functionalized pyrrole-3-carbonitriles in aqueous medium and their computational study. Organic & Biomolecular Chemistry. [Link]
Singh, H., et al. (2015). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Bioinformatics, 31(10), 1599-1606. [Link]
Beteringhe, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5122. [Link]
MDPI. (2025). Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening. [Link]
ZoBio. (n.d.). Mechanism of action: selective screen of small molecules by SPR. [Link]
ACS Publications. (2025). Interpretating SPR-Derived Reaction Kinetics via Self-Organizing Maps for Diagnostic Applications. ACS Sensors. [Link]
ResearchGate. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. [Link]
DeGennaro, M., & Grote, E. (2016). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1399, 237-251. [Link]
Vyankatesh, R. D., et al. (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Der Pharmacia Lettre, 9(12), 51-58. [Link]
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Operational Safety and Waste Management: 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
Here is a comprehensive, scientifically grounded guide for the proper operational handling and disposal of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile in a professional research or drug development laboratory....
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive, scientifically grounded guide for the proper operational handling and disposal of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile in a professional research or drug development laboratory.
As drug development pipelines increasingly explore complex functionalized heterocycles, compounds like 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile present unique logistical and safety challenges. This molecule combines a reactive pyrroline core with an aliphatic amine and a nitrile (carbonitrile) group. Because specific toxicological data for novel or highly specialized intermediates is often sparse, researchers must rely on predictive hazard assessments based on functional groups and adhere strictly to standard hazardous waste regulations [1].
Chemical Hazard Profile & Mechanistic Rationale
Understanding the chemical behavior of this compound is critical for designing a self-validating safety protocol.
The Nitrile Group (-CN): While organic nitriles are generally less acutely toxic than free cyanide salts, they can undergo enzymatic metabolism in vivo (via cytochrome P450) to release cyanide, or hydrolyze under extreme acidic/basic conditions. Therefore, waste streams containing this compound must never be mixed with strong acids, which could theoretically liberate toxic hydrogen cyanide (HCN) gas.
The Amino Group (-NH2): Primary amines are typically basic and can act as nucleophiles. They are prone to oxidation and can be highly irritating to the respiratory tract and skin.
Environmental Persistence: Nitrogenous organic compounds can be toxic to aquatic life and resist standard biological degradation in municipal wastewater systems. Under no circumstances should this compound be disposed of via the sink.
Step-by-Step Operational Disposal Methodology
To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) guidelines [2], follow this procedural workflow for disposal.
Step 1: Waste Segregation
Identify the Waste Stream: Classify the material as Non-Halogenated Organic Waste . (If the compound was used in a reaction involving chlorinated solvents like dichloromethane, it must be routed to Halogenated Organic Waste).
Verify Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong mineral acids, which could react exothermically with the amine or degrade the nitrile.
Step 2: Packaging and Accumulation
Select the Receptacle: Use a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy.
Labeling: Immediately attach a hazardous waste tag. The label must explicitly list "4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile" and the primary solvent (e.g., "Methanol 90%, Pyrrole derivative 10%"). Do not use abbreviations.
Satellite Accumulation: Store the active waste container in a secondary containment tray within a continuously ventilated fume hood or a dedicated, flammables-rated waste cabinet. Keep the container tightly capped unless actively adding waste.
In the event of a localized spill, researchers must execute the following containment methodology:
Evacuate and Assess: Clear personnel from the immediate area. Verify that the fume hood sash is lowered to maximize airflow.
Neutralization/Absorption: Do not use water. Cover the solid or liquid spill with an inert, high-capacity absorbent (e.g., vermiculite or a commercial spill pillow).
Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag.
Surface Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous waste.
Step 4: Final Disposition (High-Temperature Incineration)
The only acceptable method for the final destruction of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is high-temperature commercial incineration .
Causality: Incineration at temperatures exceeding 1,000°C ensures the complete thermal cleavage of the C-N triple bond and the pyrroline ring.
Scrubbing: Licensed facilities utilize post-combustion scrubbers to capture nitrogen oxides (NOx) generated during the destruction of the amine and nitrile groups, preventing atmospheric pollution.
Quantitative Waste Compatibility Guidelines
To prevent dangerous laboratory incompatibilities, adhere to the segregation parameters outlined in the table below.
Waste Category
Compatibility with 4-Amino...pyrrole-3-carbonitrile
Rationale / Mechanistic Risk
EHS Action Required
Non-Halogenated Solvents (EtOH, EtOAc, Hexane)
Highly Compatible
Standard dissolution; safe for combined incineration.
Route to standard organic waste.
Halogenated Solvents (DCM, Chloroform)
Compatible
Safe to mix, but alters the final disposal cost and incineration profile.
Route to Halogenated waste stream.
Strong Acids (HCl, H2SO4, HNO3)
Incompatible
Risk of exothermic acid-base reaction; potential nitrile hydrolysis.
Strictly Segregate.
Strong Oxidizers (Peroxides, Permanganates)
Incompatible
High risk of violent oxidation of the primary amine and pyrroline ring.
Strictly Segregate.
Waste Stream Workflow Visualization
The following diagram illustrates the validated lifecycle of nitrile-containing organic waste in a professional research facility.
Workflow for the segregation, accumulation, and final disposal of nitrile-containing organic waste.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US); 2011. Available at:[Link]
United States Environmental Protection Agency (EPA). Hazardous Waste Management for Laboratories. Title 40 CFR. Available at: [Link]
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